molecular formula C12H15N3O3 B14066952 1-(2-Methyl-3-nitrobenzoyl)piperazine

1-(2-Methyl-3-nitrobenzoyl)piperazine

Cat. No.: B14066952
M. Wt: 249.27 g/mol
InChI Key: QOGIPYQZBBWJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-3-nitrobenzoyl)piperazine is a chemical building block of interest in organic chemistry and pharmaceutical research. This compound features a piperazine ring, a common scaffold in medicinal chemistry, which is N-acylated with a 2-methyl-3-nitrobenzoic acid derivative . The piperazine moiety is a fundamental structure found in numerous pharmacologically active agents . The presence of the nitro group on the aromatic ring offers a versatile handle for further synthetic modifications, such as reduction to the corresponding aniline, making it a valuable intermediate for constructing more complex molecules . While the specific biological activity of this compound is not detailed in public sources, compounds with similar nitrophenyl piperazine structures are investigated as key synthetic intermediates in drug discovery efforts . Researchers may utilize this reagent in the development of novel compounds for various therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

(2-methyl-3-nitrophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H15N3O3/c1-9-10(3-2-4-11(9)15(17)18)12(16)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

QOGIPYQZBBWJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Approaches to 1 2 Methyl 3 Nitrobenzoyl Piperazine

Advanced Synthetic Strategies

Modern synthetic chemistry offers a variety of advanced strategies to enhance the formation of the target compound. These strategies focus on improving reaction efficiency, selectivity, and environmental sustainability.

The core of the synthesis is the nucleophilic acyl substitution reaction between piperazine (B1678402) and an activated form of 2-methyl-3-nitrobenzoic acid, typically the corresponding acyl chloride. The optimization of reaction parameters is critical for maximizing yield and minimizing by-products. Key factors include the choice of solvent, base, temperature, and reaction duration.

For analogous syntheses, such as the preparation of 1-(4-nitrobenzoyl)piperazine, a common procedure involves dissolving piperazine and a base like triethylamine in a solvent such as chloroform. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermicity, followed by a period at room temperature to ensure completion. This two-stage temperature profile helps to manage the reaction's progress and improve selectivity. Purification typically involves filtration to remove precipitates, followed by washing the organic phase with aqueous solutions like sodium hydrogen carbonate to eliminate unreacted acid and other impurities.

Table 1: Optimized Reaction Parameters for a Representative Nitrobenzoylation of Piperazine
ParameterCondition
ReactantsPiperazine, Nitrobenzoyl Chloride Derivative
BaseTriethylamine (Et₃N)
SolventChloroform
Temperature0 °C, then Room Temperature
Reaction Time2 hours at 0 °C, followed by 2 hours at Room Temperature
PurificationFiltration, Washing with NaHCO₃ (aq) and Water, Drying over Sodium Sulfate

To facilitate amide bond formation, various catalytic systems and coupling agents are employed. Standard methods for preparing aryl piperazine amides involve the use of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in conjunction with 1-hydroxybenzotriazole hydrate (B1144303) (HOBt·xH₂O). nih.gov This approach activates the carboxylic acid, making it susceptible to nucleophilic attack by the piperazine nitrogen.

More recent innovations include the development of heterogeneous nano-catalysts. For instance, piperazine-based ionic liquids immobilized on nano-sized supports like zinc oxide (ZnO-NPs) or silica (SiO₂-NPs) have demonstrated high catalytic activity in various organic transformations, including N-Boc protection of amines, a related reaction. nih.govrsc.org These catalysts offer advantages such as high efficiency, solvent-free reaction conditions, easy separation, and recyclability, which are key features of sustainable chemistry. nih.govrsc.org Although not specifically documented for the synthesis of 1-(2-methyl-3-nitrobenzoyl)piperazine, their application in similar amide bond formations suggests potential utility.

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it In the context of synthesizing this compound, this involves selecting environmentally benign solvents, utilizing catalytic reagents over stoichiometric ones, and designing processes with high atom economy. unibo.itmdpi.com For example, replacing chlorinated solvents like chloroform with greener alternatives and employing recyclable heterogeneous catalysts aligns with these principles. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing solvent usage and waste from purification steps. mdpi.com

Precursor Design and Intermediate Characterization

The successful synthesis of the target molecule relies heavily on the efficient preparation and purification of its key precursors: a 2-methyl-3-nitrobenzoic acid derivative and a suitably functionalized piperazine.

The primary precursor, 2-methyl-3-nitrobenzoic acid, is a crucial starting material. sigmaaldrich.comchemicalbook.com It is typically synthesized via the oxidation of 3-nitro-o-xylene. chemicalbook.comgoogle.com One documented method employs a catalytic system involving cobalt(II) acetate and manganese(II) acetate in the presence of n-hexanoic acid, with hydrogen peroxide serving as the oxidant. chemicalbook.com The reaction is carried out at a controlled temperature, for example, 60 °C for 12 hours. chemicalbook.com An alternative, greener approach involves the oxidation of 3-nitro-o-xylene using oxygen from the air as the oxidant at a higher temperature (90-100 °C), which presents a cleaner production method with lower risk and cost. google.com The final product is typically isolated by adjusting the pH of the aqueous layer after the reaction, leading to precipitation of the desired carboxylic acid. chemicalbook.com

Table 2: Synthesis of 2-Methyl-3-nitrobenzoic Acid via Oxidation
ParameterCondition
Starting Material3-Nitro-o-xylene
OxidantDihydrogen peroxide or Oxygen
Catalyst SystemCobalt(II) acetate; Manganese(II) acetate
Solvent/Mediumn-Hexanoic acid or other organic solvent
Temperature60-100 °C
YieldUp to 87%

While the direct acylation of unsubstituted piperazine is the most straightforward route, advanced functionalization techniques allow for the synthesis of more complex derivatives. Piperazine can be functionalized at its nitrogen atoms or, more recently, at its carbon atoms.

Traditional N-functionalization methods include N-alkylation via nucleophilic substitution on alkyl halides and N-arylation through methods like the Buchwald-Hartwig or Ullmann-Goldberg reactions. nih.gov These methods are foundational for creating a diverse library of piperazine-containing compounds.

More advanced strategies focus on the direct functionalization of the C-H bonds of the piperazine ring, which has historically been a significant challenge. beilstein-journals.org Visible-light photoredox catalysis has emerged as a powerful tool for the direct α-C–H functionalization of piperazines, allowing for the introduction of aryl, vinyl, and heteroaryl groups. beilstein-journals.orgmdpi.comencyclopedia.pub Another innovative approach is the stannyl amine protocol (SnAP), which enables the synthesis of C-functionalized piperazines from aldehydes through a convergent method involving radical generation and cyclization. mdpi.comencyclopedia.pub These cutting-edge techniques expand the chemical space accessible for piperazine derivatives, offering pathways to novel analogues of the target compound.

Multi-Component Reactions and One-Pot Protocols Incorporating Benzoylpiperazines

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com This approach offers significant advantages in terms of atom economy, step economy, and the reduction of waste compared to traditional linear syntheses. nih.govbeilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate diverse libraries of benzoylpiperazine derivatives.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR), which involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. nih.gov In the context of benzoylpiperazines, a potential Ugi reaction could involve piperazine as the amine component, a suitable aldehyde or ketone, an isocyanide, and a substituted benzoic acid like 2-methyl-3-nitrobenzoic acid. This would lead to a complex piperazine derivative in a single step. The versatility of the Ugi reaction allows for the formation of various heterocyclic structures. beilstein-journals.org

Another relevant MCR is the Strecker reaction, which is one of the oldest known MCRs and is used for the synthesis of α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. nih.gov This reaction could be adapted to create precursors for complex piperazine derivatives.

The following table summarizes key multi-component reactions that could be adapted for the synthesis of benzoylpiperazine derivatives:

Stereochemical Control in Analogous Derivative Synthesis

The control of stereochemistry is a critical aspect in the synthesis of pharmacologically active molecules, as different enantiomers or diastereomers of a compound can exhibit distinct biological activities. In the synthesis of derivatives analogous to this compound, particularly those with chiral centers on the piperazine ring, achieving stereochemical control is of paramount importance.

A common strategy for the synthesis of enantiomerically pure substituted piperazines involves the use of a chiral pool approach, starting from readily available chiral precursors such as amino acids. rsc.org For example, a method for the synthesis of chiral 2-substituted piperazines has been developed starting from α-amino acids. This approach allows for the preparation of optically active piperazine derivatives with a defined stereochemistry at the C-2 position.

Another approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in a key bond-forming step. While not specifically detailed for benzoylpiperazines in the provided context, these are well-established methods in asymmetric synthesis.

A reported one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines highlights an efficient method for stereochemical control. rsc.org This procedure starts with N-protected amino acids, ensuring the chirality is carried through the synthetic sequence. The key steps involve an Ugi four-component reaction followed by a series of transformations that lead to the final chiral piperazine derivative. rsc.org

The following table outlines strategies for achieving stereochemical control in the synthesis of piperazine derivatives:

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental results for the compound “this compound” are not publicly available. Detailed research findings, including spectroscopic and crystallographic data, which are essential for constructing the requested article, could not be located.

The search yielded information on analogous compounds, such as different isomers or derivatives of nitrobenzoyl piperazine. For instance, data exists for 1-(2-nitrophenyl)piperazine, 1-(4-nitrobenzoyl)piperazine, and 1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine. However, the structural differences in these related molecules mean their analytical data (NMR, FT-IR, Mass Spectrometry, and X-ray crystallography) would not be scientifically accurate representations for "this compound".

To generate the thorough, informative, and scientifically accurate content required by the user, including specific data tables and detailed research findings, access to published studies on the exact target compound is necessary. Without such data, it is not possible to fulfill the request while adhering to the principles of accuracy and avoiding speculation. Therefore, the article cannot be generated as per the specified outline and content requirements.

Despite a comprehensive search for scientific literature, detailed computational studies specifically focused on the molecular structure and conformational analysis of This compound are not available in the public domain. Research providing specific data from Density Functional Theory (DFT) for molecular geometry optimization, conformational search and energy landscape analysis, or molecular dynamics simulations for this particular compound could not be located.

The search yielded information on related piperazine derivatives, where computational methods have been employed to elucidate structural and dynamic properties. These studies confirm that techniques such as DFT, conformational analysis, and molecular dynamics are standard and powerful tools for understanding the behavior of molecules containing the piperazine scaffold. However, the specific outputs of these analyses, such as optimized geometric parameters (bond lengths and angles), the relative energies of different conformers, and the dynamic behavior over time, are unique to each individual molecule and cannot be extrapolated from one compound to another.

Therefore, due to the absence of published research data for "this compound," it is not possible to provide the detailed, data-rich article as requested in the outline. The generation of such specific scientific content, including data tables on its molecular geometry and conformational energetics, would require conducting novel computational chemistry research on this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Nitro Group: Reduction and Functionalization

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group, which can then be further functionalized.

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For a molecule like 1-(2-methyl-3-nitrobenzoyl)piperazine, which also contains an amide and a piperazine (B1678402) ring, selective reduction of the nitro group is crucial to avoid unwanted side reactions.

Catalytic hydrogenation is a common method for the reduction of nitro groups. google.com Various catalysts can be employed, with the choice of catalyst and reaction conditions influencing the selectivity of the reduction. For the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups, specific reagents and catalyst systems are required. niscpr.res.in Metal and hydrazine (B178648) formate (B1220265) systems have been shown to be effective for the selective reduction of nitro groups. niscpr.res.in Additionally, nickel-catalyzed hydrosilylative reduction has been reported as an excellent method for the chemoselective transfer hydrogenation of nitro compounds to primary amines. rsc.org This method is notable for its mild conditions and tolerance of sensitive functional groups. rsc.org

The presence of the amide functionality in this compound presents a challenge, as many reducing agents can also reduce the amide bond. researchgate.net However, pressure-mediated reduction using hydrazine hydrate (B1144303) has been shown to selectively reduce aromatic nitro groups in the presence of an amide. researchgate.net Another approach involves the use of a Ni/SiO2 catalyst, which has demonstrated high efficiency and reusability for the reduction of various aromatic nitro compounds with nearly 100% conversion and selectivity. researchgate.net

The general pathways for the catalytic hydrogenation of a nitro group proceed through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. The accumulation of these intermediates, particularly hydroxylamines, can be problematic, but the addition of catalytic amounts of vanadium compounds can almost completely prevent this, leading to purer products. google.com

Table 1: Catalyst Systems for Selective Nitro Group Reduction

Catalyst SystemKey Features
Metal and Hydrazine FormateEffective for selective reduction in the presence of other reducible groups. niscpr.res.in
Hydrazine Hydrate (Pressure-mediated)Selectively reduces aromatic nitro groups in the presence of amides. researchgate.net
Ni/SiO2Highly efficient and reusable catalyst with high conversion and selectivity. researchgate.net
Ni(acac)2 and PMHSExcellent for chemoselective transfer hydrogenation under mild conditions. rsc.org
Vanadium Compounds (additive)Prevents accumulation of hydroxylamine intermediates during hydrogenation. google.com

The reduction of the nitro group can be coupled with a cyclization reaction, particularly when a suitable functional group is present in an ortho position. In the case of this compound, the reduction of the nitro group to an amine creates an ortho-amino benzoyl derivative. While direct intramolecular cyclization with the adjacent methyl group is not a typical reaction, the resulting amine can participate in subsequent reactions to form heterocyclic structures.

Aromatic rings that are substituted with strong electron-withdrawing groups, such as a nitro group, are activated towards nucleophilic aromatic substitution (SNA r). wikipedia.orgmasterorganicchemistry.com The nitro group, particularly when positioned ortho or para to a leaving group, can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. wikipedia.orglibretexts.org In this compound, the nitro group is at the 3-position. While this is not the ideal ortho or para position relative to a potential leaving group, it still exerts a significant electron-withdrawing effect on the aromatic ring, making it more susceptible to nucleophilic attack.

The S NAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, followed by the departure of a leaving group. nih.gov For a nucleophilic aromatic substitution to occur on the benzene (B151609) ring of this compound, a suitable leaving group would need to be present on the ring. The presence of the nitro group would then facilitate the displacement of this leaving group by a nucleophile. libretexts.org

Reactivity of the Piperazine Nitrogen: Alkylation, Acylation, and Derivatization

The piperazine ring contains two nitrogen atoms, one of which is part of an amide linkage, while the other is a secondary amine. The secondary amine nitrogen is a nucleophilic center and can readily undergo various reactions, such as alkylation and acylation.

Alkylation of the piperazine nitrogen can be achieved by reacting it with alkyl halides or other alkylating agents. ambeed.com This reaction introduces an alkyl group onto the secondary amine nitrogen. Acylation, on the other hand, involves the reaction of the piperazine with an acyl chloride or anhydride, leading to the formation of a second amide bond. libretexts.org These reactions are fundamental in modifying the structure of the piperazine moiety and are often employed in the synthesis of pharmaceutical compounds. nih.gov

The Friedel-Crafts reaction, which involves the alkylation or acylation of an aromatic ring, is a key method for introducing alkyl or acyl groups. pressbooks.publibretexts.orgunizin.org While this reaction typically targets the aromatic ring, the principles of alkylation and acylation are also applicable to the nucleophilic nitrogen of the piperazine ring.

When a piperazine ring is unsymmetrically substituted, as is the case with this compound, reactions at the two nitrogen atoms can lead to different products. The nitrogen atom that is part of the amide bond is significantly less nucleophilic due to the resonance delocalization of its lone pair of electrons with the carbonyl group. Therefore, reactions such as alkylation and acylation will preferentially occur at the secondary amine nitrogen. This inherent difference in reactivity provides a high degree of regioselectivity.

The amide bond in this compound is generally stable but can be cleaved under acidic or basic conditions through hydrolysis. masterorganicchemistry.comallen.in Amide hydrolysis is a crucial reaction in both chemistry and biology, and its mechanism has been extensively studied. nih.gov

Under acidic conditions, the hydrolysis begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com This is followed by the formation of a tetrahedral intermediate, which then collapses to break the carbon-nitrogen bond, yielding a carboxylic acid and an amine. allen.in The amine is protonated under the acidic conditions, which makes the reaction essentially irreversible. youtube.com

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. allen.in This intermediate then expels the amine to form a carboxylic acid, which is deprotonated by the released amine to give a carboxylate salt and the free amine. allen.in

The rate of amide hydrolysis can be influenced by the electronic and steric environment around the amide bond. Theoretical studies on the hydrolysis of N-(o-carboxybenzoyl)-L-amino acids have shown that the reaction barrier is significantly lower in solution than in the gas phase, and that water molecules can act as both a catalyst and a reactant. nih.gov

Photochemical and Electrochemical Reactivity

Reaction Kinetics and Thermodynamic Analysis of Chemical Transformations

No studies detailing the reaction kinetics or thermodynamic analysis of chemical transformations involving this compound could be located. This includes a lack of data on reaction rates, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for any of its potential reactions. Without this fundamental research, a scientifically accurate discussion of its chemical transformations is not feasible.

Due to the unavailability of the necessary scientific data, the creation of data tables and a detailed discussion as per the user's request cannot be fulfilled. The compound is listed by some chemical suppliers, but analytical data and research-based information regarding its reactivity and mechanistic properties are not provided.

Theoretical and Computational Chemistry Studies on this compound Remain Largely Unexplored

While general principles of computational chemistry allow for the theoretical investigation of such a molecule, the absence of published studies means that specific data for its frontier molecular orbitals, electrostatic potential surface, reactivity indices, pharmacophore models, and molecular docking performance are not available.

Theoretical and Computational Chemistry Studies

Molecular Modeling for Ligand-Target Interactions

Quantitative Structure-Activity Relationship (QSAR) Model Development (Focus on Structural Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique aimed at correlating the structural or physicochemical properties of a series of compounds with their biological activities. The development of a robust QSAR model relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, these descriptors would be crucial in predicting its potential interactions with biological targets.

The process involves calculating a wide array of descriptors for a set of similar molecules with known activities. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity, such as molecular weight, atom counts, and the number of rings or double bonds.

Topological Descriptors: These numerical indices describe the atomic connectivity and branching of the molecule, quantifying its size, shape, and complexity.

Electronic Descriptors: These relate to the electronic structure of the molecule, including dipole moment, polarizability, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These are particularly important for understanding reactivity and intermolecular interactions.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide precise information on the electronic properties, such as partial atomic charges, bond orders, and molecular orbital energies. mdpi.com

In QSAR studies of piperazine (B1678402) derivatives, descriptors related to molecular shape, electronic properties, and solubility have been shown to be significant. mdpi.comnih.govopenpharmaceuticalsciencesjournal.com For instance, a QSAR model for piperazine-based compounds might reveal that specific electronic features, like the partial negative surface area or dipole moment, are critical for activity. nih.govnih.gov

The following table illustrates the types of structural descriptors that would be calculated for this compound in a typical QSAR study, based on analyses of similar derivatives.

Descriptor ClassDescriptor ExampleDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Number of Rotatable Bonds (nRotb)Counts the number of bonds that allow free rotation, indicating molecular flexibility.
Number of Oxygen Atoms (nO)A count of the oxygen atoms, relevant for hydrogen bonding potential. openpharmaceuticalsciencesjournal.com
Topological Wiener IndexA distance-based index related to molecular branching.
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms (usually oxygen and nitrogen), which correlates with drug transport properties. mdpi.com
Electronic Dipole MomentA measure of the overall polarity of the molecule. nih.gov
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. mdpi.com
Physicochemical LogP (Octanol-Water Partition Coeff.)A measure of the molecule's lipophilicity, affecting its absorption and distribution.
Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability. mdpi.com

In Silico Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. bohrium.com These predictions are invaluable for confirming experimentally obtained spectra or for providing a reference spectrum for a compound that has not yet been synthesized.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. In silico methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov The standard approach involves:

Optimizing the molecule's three-dimensional geometry using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). bohrium.com

Calculating the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing the calculated shielding values against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory to yield the final chemical shifts (δ).

For this compound, this process would provide predicted chemical shifts for each unique proton and carbon atom. The accuracy of these predictions allows for the confident assignment of experimental NMR signals. The table below presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for key atoms in the molecule, illustrating the expected output from such calculations.

Atom TypeAtom LocationPredicted Chemical Shift (ppm)
¹H NMR Aromatic Protons (Benzoyl Ring)7.5 - 8.2
Piperazine Protons (-CH₂-)3.2 - 3.9
Methyl Protons (-CH₃)2.3 - 2.6
Piperazine N-H Proton2.9 - 3.5 (if present)
¹³C NMR Carbonyl Carbon (C=O)165 - 170
Aromatic Carbons (Benzoyl Ring)120 - 150
Piperazine Carbons (-CH₂-)40 - 55
Methyl Carbon (-CH₃)15 - 20

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities. niscpr.res.in The computational process mirrors that of NMR prediction: the molecular geometry is first optimized, after which the vibrational frequencies are calculated. nih.gov

The results provide a list of frequencies, each corresponding to a specific normal mode of vibration, such as stretching, bending, or rocking of bonds. esisresearch.org For this compound, key predicted frequencies would include the C=O stretch of the amide, the asymmetric and symmetric stretches of the nitro (NO₂) group, C-H stretches of the aromatic ring and methyl group, and various vibrations of the piperazine ring. esisresearch.org These theoretical values are often scaled by a small factor to correct for systematic errors in the computational method, leading to excellent agreement with experimental data. nih.gov

The following table provides an illustrative list of important calculated vibrational frequencies for this compound and their assignments.

Calculated Frequency (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3100C-H Aromatic StretchBenzoyl Ring
~2950C-H Asymmetric StretchMethyl Group
~2850C-H Symmetric StretchPiperazine Ring
~1650C=O Amide I StretchBenzoyl-Piperazine Linkage
~1530N-O Asymmetric StretchNitro Group
~1450C-H BendingMethyl/Piperazine
~1350N-O Symmetric StretchNitro Group
~1280C-N StretchBenzoyl-Piperazine Linkage
~850C-N-O BendingNitro Group

Mechanistic Aspects of Biological Interactions Strictly in Vitro, Molecular, Non Clinical Context

Molecular Target Identification and Validation Strategies

Identifying the specific molecular targets with which a compound interacts is a critical first step in understanding its mechanism of action. A variety of in vitro techniques are utilized to pinpoint and validate these targets, ranging from broad profiling approaches to specific binding and activity assays.

Proteomic and metabolomic profiling are powerful hypothesis-generating tools used to observe the global changes in protein and metabolite levels within a cell population upon exposure to a test compound. These unbiased approaches can provide insights into the potential molecular targets and pathways affected by 1-(2-Methyl-3-nitrobenzoyl)piperazine.

Proteomic Profiling: This involves the large-scale study of the proteome—the entire set of proteins expressed by a cell or organism. In the context of cellular systems treated with this compound, techniques such as mass spectrometry-based proteomics (e.g., shotgun proteomics, label-free quantification, or stable isotope labeling by amino acids in cell culture - SILAC) would be employed. The general workflow involves treating cultured cells with the compound, followed by cell lysis and protein extraction. The proteins are then typically digested into peptides, which are separated by liquid chromatography and analyzed by mass spectrometry to identify and quantify changes in protein abundance.

Metabolomic Profiling: This complementary approach focuses on the comprehensive analysis of the metabolome—the complete set of small-molecule metabolites within a biological system. Upon treatment of cellular systems with this compound, changes in the levels of endogenous metabolites can indicate which metabolic pathways are perturbed. Analytical platforms such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with chromatography (gas or liquid) are standard. These methods allow for the detection and quantification of a wide range of metabolites, offering clues to the compound's mechanism of action.

Technique Description Information Gained
Proteomics Large-scale analysis of proteins in a cellular system.Identification of proteins whose expression levels change in response to the compound, suggesting potential targets or affected pathways.
Metabolomics Comprehensive analysis of small-molecule metabolites.Identification of metabolic pathways perturbed by the compound, providing insights into its cellular effects.

Receptor binding assays are a direct method to determine the affinity of a compound for a specific receptor. These assays are crucial for identifying and characterizing the interaction between a ligand, such as this compound, and its putative receptor target.

The most common type of receptor binding assay is the radioligand binding assay. This technique involves incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor with high affinity. The ability of the test compound, this compound, to compete with the radioligand for binding to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Non-radioactive methods, such as fluorescence polarization (FP) and surface plasmon resonance (SPR), are also employed. FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a receptor. SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.

Parameter Description
IC50 The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
Ki The inhibition constant, which represents the affinity of the competing ligand for the receptor.

While specific receptor binding data for this compound is not publicly available, the piperazine (B1678402) scaffold is a common feature in ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. For instance, certain diaryl piperazine derivatives have been identified as potent and selective dopamine D4 receptor antagonists mdpi.com.

Enzyme inhibition assays are performed to determine whether a compound can interfere with the activity of a specific enzyme and to characterize the nature of this inhibition. For a compound like this compound, these studies are essential to identify potential enzymatic targets and to understand the mechanism of inhibition.

The initial step is to screen the compound against a panel of enzymes to identify any inhibitory activity. If inhibition is observed, further kinetic studies are conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki). This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot to visualize the type of inhibition.

For example, a study on novel nitrophenylpiperazine derivatives identified them as tyrosinase inhibitors. nih.govnih.govresearchgate.net Kinetic analysis of the most potent derivative revealed a mixed-type inhibition, indicating that the inhibitor could bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov Another study on thiazolylhydrazine-piperazine derivatives found them to be selective, competitive, and reversible inhibitors of monoamine oxidase A (MAO-A). nih.gov

Inhibition Type Description Effect on Vmax Effect on Km
Competitive Inhibitor binds only to the free enzyme at the active site.No changeIncreases
Non-competitive Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site.DecreasesNo change
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.DecreasesDecreases
Mixed Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site, with different affinities.DecreasesIncreases or decreases

Cellular Pathway Modulation Studies (In Vitro, Mechanistic)

Once a molecular target has been identified, the next step is to understand how the interaction of this compound with its target affects downstream cellular pathways. These in vitro studies provide a mechanistic link between the molecular interaction and the cellular response.

Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events, most commonly protein phosphorylation, ultimately resulting in a cellular response. To investigate how this compound modulates these cascades, various in vitro cellular assays can be employed.

Techniques such as Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins (e.g., kinases, transcription factors) in cells treated with the compound. Reporter gene assays are another valuable tool, where a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a specific signaling pathway. Changes in the expression of the reporter gene in the presence of the compound indicate modulation of that pathway.

To gain a broader understanding of the cellular response to this compound, its effects on global gene expression and protein regulation can be analyzed.

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure changes in the expression of specific genes of interest. For a more global view, microarray analysis or RNA sequencing (RNA-Seq) can be performed on cells treated with the compound to identify all genes that are up- or down-regulated.

Protein Regulation Analysis: As a follow-up to gene expression studies, changes in the levels of specific proteins can be confirmed using methods like Western blotting or enzyme-linked immunosorbent assays (ELISAs). As mentioned in section 6.1.1, quantitative proteomic approaches can also provide a comprehensive picture of the changes in the cellular proteome in response to the compound. These analyses can reveal the downstream consequences of the compound's interaction with its primary target and help to build a more complete picture of its mechanism of action.

Analysis Type Methodology Information Yielded
Gene Expression qRT-PCR, Microarray, RNA-SeqIdentification of genes whose expression is altered by the compound.
Protein Regulation Western Blot, ELISA, Mass SpectrometryQuantification of changes in protein levels, confirming gene expression changes and identifying post-transcriptional regulation.

Apoptosis and Cell Cycle Modulation Mechanisms (Cellular Level)

While direct studies on this compound are not extensively detailed in the available literature, the broader class of piperazine-containing derivatives has been investigated for the ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. Research on analogous compounds suggests that these effects are often multifaceted, involving the activation of specific cellular signaling pathways.

Mechanistic studies on various piperazine derivatives have shown they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress. nih.govnih.govnih.gov This can cause a decrease in the mitochondrial membrane potential, a key event in the initiation of the mitochondrial apoptotic pathway. nih.govnih.gov Subsequently, the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspase-3 is observed, leading to the cleavage of essential cellular proteins and eventual cell death. nih.govnih.gov For some derivatives, the induction of apoptosis is correlated with the downregulation of inhibitor-of-apoptosis proteins like c-FLIP. nih.govnih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle. Flow cytometry analyses of cancer cells treated with piperazine-containing molecules have demonstrated an ability to cause cell cycle arrest at specific phases, such as the G1 or G2/M phase. nih.govrsc.orgnih.gov This arrest prevents the cell from progressing through division and can be a precursor to apoptosis. The arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, some compounds have been shown to induce G2/M arrest, which may be mediated through p53-independent mechanisms. nih.gov

Table 1: Summary of Potential Cellular Mechanisms Based on Related Piperazine Derivatives

MechanismKey Events Observed in Analogous CompoundsPotential Molecular Mediators
Apoptosis Induction Generation of Reactive Oxygen Species (ROS), decreased mitochondrial membrane potential, activation of caspases. nih.govnih.govCaspase-8, Caspase-9, Caspase-3, c-FLIP. nih.govnih.gov
Cell Cycle Modulation Arrest of cells in G1 or G2/M phase of the cell cycle. rsc.orgnih.govCyclins, Cyclin-Dependent Kinases (CDKs), p21, p27. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its interaction with a biological target, thereby guiding the design of more potent and selective analogs.

Positional Scanning and Substituent Effects on Binding Affinity

For molecules containing the piperazine scaffold, SAR studies have demonstrated that modifications to both the piperazine ring and its substituents can dramatically influence biological activity. nih.gov The nature and position of substituents on the aromatic ring, in this case, the 2-methyl-3-nitrobenzoyl group, are critical determinants of binding affinity.

Studies on various N-arylpiperazines have shown that the electronic properties and size of substituents on the phenyl ring play a significant role. For example, the presence of electron-withdrawing groups, such as the nitro group in this compound, can influence binding affinity, potentially through enhanced dipole interactions with a target protein. The position of these substituents is also key; moving a functional group from one position to another (e.g., ortho, meta, para) can alter the molecule's ability to fit into a binding pocket. Research on other piperazine derivatives has shown that the presence of a halogen substituent on an associated phenyl ring was essential for inhibitory effects on certain transporters. frontiersin.org

Furthermore, substitutions on the piperazine ring itself can affect activity. In some series of compounds, leaving the second nitrogen of the piperazine ring unsubstituted was found to be beneficial for activity, while in other cases, adding specific groups improved potency. nih.gov Replacing the piperazine ring with other heterocyclic structures, such as morpholine (B109124) or pyrrolidine, has been shown to cause a noticeable decrease in activity, highlighting the importance of the piperazine scaffold as a privileged structure in medicinal chemistry. nih.gov

Table 2: Illustrative SAR of Benzoylpiperazine Analogs (Hypothetical Data)

This table illustrates how systematic changes to the benzoyl ring could hypothetically influence binding affinity, based on general SAR principles.

CompoundR1 (Position 2)R2 (Position 3)R3 (Position 4)Hypothetical Binding Affinity (IC₅₀, µM)
Analog 1-CH₃-NO₂-H1.5
Analog 2-H-NO₂-H5.2
Analog 3-CH₃-H-H10.8
Analog 4-CH₃-NO₂-Cl0.9

Conformational Requirements for Molecular Recognition

Molecular recognition depends on a precise three-dimensional fit between a ligand and its biological target. The conformational flexibility of the piperazine ring and the orientation of its substituents are therefore critical for activity. The piperazine ring typically adopts a chair conformation to minimize steric strain.

Ligand Efficiency and Lipophilic Efficiency Analysis in Design

In modern drug design, potency alone is not the sole indicator of a promising compound. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are important metrics used to assess the quality of a compound by relating its potency to its physicochemical properties. nih.govmtak.hu

Ligand Efficiency (LE) normalizes binding affinity for molecular size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the binding energy per atom, helping to identify small fragments that bind very efficiently and are therefore excellent starting points for optimization. nih.gov

Lipophilic Efficiency (LipE) relates potency to the molecule's lipophilicity (logP or logD). High lipophilicity can lead to poor solubility, metabolic instability, and off-target toxicity. LipE helps guide the optimization process towards compounds that achieve high potency without becoming excessively greasy, a common pitfall in drug development. nih.govresearchgate.netresearchgate.net An ideal compound shows an increase in potency that is not solely driven by an increase in lipophilicity. researchgate.net

Analyzing these metrics for a series of analogs of this compound would be essential to ensure that any improvements in binding affinity are achieved efficiently, balancing potency with drug-like properties.

Table 3: Illustrative Efficiency Metrics for a Hypothetical Analog Series

CompoundIC₅₀ (nM)pIC₅₀Heavy AtomslogPLE (kcal/mol/HA)LipE (pIC₅₀ - logP)
Analog A5006.3180.382.93.4
Analog B1007.0200.393.53.5
Analog C807.1240.334.62.5

Note: LE is calculated as 1.37 * pIC₅₀ / HAC. This table demonstrates how Compound C, despite being potent, has a lower LipE due to increased lipophilicity, making Compound B a potentially more attractive candidate for further development.

Development of Advanced In Vitro Screening Platforms for Mechanistic Studies

Elucidating the precise mechanisms of action for compounds like this compound requires a suite of advanced in vitro screening platforms. While specific platforms developed exclusively for this compound are not documented, the methodologies used for related molecules provide a clear blueprint for mechanistic investigation.

Initial screening often involves cytotoxicity assays, such as the MTT assay, to evaluate the compound's effect on cancer cell viability across different cell lines. nih.gov To investigate the mechanism of cell death, flow cytometry-based assays are indispensable. For instance, Annexin V/propidium (B1200493) iodide (PI) staining is used to distinguish between viable, apoptotic, and necrotic cells, confirming that the compound induces programmed cell death. rsc.orgnih.gov

For cell cycle analysis, cells are treated with the compound and stained with a DNA-intercalating dye like propidium iodide, followed by flow cytometry to quantify the percentage of cells in each phase (G0/G1, S, G2/M). nih.gov To probe molecular-level events, high-content screening (HCS) and automated microscopy can be used to visualize changes in cellular morphology, protein localization, or the generation of ROS using fluorescent probes. Western blotting remains a standard technique to measure changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. nih.gov

Applications in Advanced Materials and Chemical Technologies

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The primary and most established application of 1-(2-Methyl-3-nitrobenzoyl)piperazine is its role as a versatile intermediate or building block in the synthesis of more complex molecules. This utility stems from the reactivity of its constituent parts: the nitro-substituted aromatic ring, the amide linkage, and the secondary amine of the piperazine (B1678402) moiety. The synthesis of this compound itself relies on its precursor, 2-methyl-3-nitrobenzoic acid, which is a known starting reagent for various complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com

The transformation of 2-methyl-3-nitrobenzoic acid into this compound introduces the piperazine scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds. nih.gov The resulting molecule serves as a platform for diverse synthetic transformations.

Key Reactive Sites and Their Synthetic Potential:

Secondary Amine (Piperazine N-4): The free secondary amine on the piperazine ring is a nucleophilic site available for a wide range of reactions, including alkylation, acylation, and arylation. This allows for the introduction of various functional groups and the extension of the molecular structure, which is a common strategy in drug discovery and the synthesis of targeted molecular probes.

Nitro Group: The nitro group on the benzoyl ring is a key functional handle. It can be readily reduced to a primary amine (-NH2). This transformation is fundamental for subsequent reactions, such as diazotization or amide bond formation, enabling the construction of intricate heterocyclic systems or the attachment of other molecular fragments.

Aromatic Ring: The substituted benzene (B151609) ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents direct the position of these modifications.

The precursor, methyl 2-methyl-3-nitrobenzoate, has been successfully used in the synthesis of various complex molecules, demonstrating the value of this substitution pattern in organic synthesis. sigmaaldrich.com By incorporating the piperazine ring, this compound becomes a more advanced intermediate, pre-organizing atoms in a spatial arrangement commonly found in pharmacologically active agents.

Table 1: Examples of Molecules Synthesized from Related Precursors
PrecursorSynthetic Product ExampleField of ApplicationReference
Methyl 2-methyl-3-nitrobenzoateMethyl indole-4-carboxylatePharmaceutical Intermediate sigmaaldrich.com
Methyl 2-methyl-3-nitrobenzoate5-Aminoisoquinolin-1(2H)-oneHeterocyclic Chemistry sigmaaldrich.com
2-Methyl-3-nitrobenzoic acid2-Methyl-3-methoxybenzoic acidAgrochemical Intermediate
1-(3-Nitrobenzoyl)piperazineMethyl 2-(2-hydroxy-3-(4-(3-nitrobenzoyl)piperazin-1-yl)propoxy)benzoateMedicinal Chemistry mdpi.com

Potential in Functional Materials Design (e.g., Organic Electronics, Sensors)

While specific applications of this compound in functional materials are not yet extensively documented, its molecular structure suggests potential in this area. The design of functional organic materials often relies on molecules that possess specific electronic properties, self-assembly capabilities, and chemical stability. The precursor building block, 2-methyl-3-nitrobenzoic acid methyl ester, is noted for its utility in developing specialty polymers with enhanced properties, indicating the value of this chemical motif in materials science. chemimpex.com

The potential of this compound can be inferred from the properties conferred by its functional groups:

Nitroaromatic System: Nitro-substituted aromatic compounds are electron-deficient (n-type) due to the strong electron-withdrawing nature of the nitro group. This property is crucial for the design of organic electronic materials, such as n-type semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic characteristics of the 2-methyl-3-nitrobenzoyl moiety could be harnessed to tune the energy levels (LUMO) of larger conjugated systems.

Piperazine Moiety: The piperazine ring introduces conformational flexibility and sites for hydrogen bonding (the N-H group). These features can influence the solid-state packing and morphology of materials, which are critical factors for performance in electronic devices. Furthermore, the piperazine nitrogen can be used to attach the molecule to polymer backbones or surfaces.

Chemical Sensing: The electron-deficient aromatic ring could potentially interact with electron-rich analytes, forming charge-transfer complexes that result in a detectable optical or electronic signal. The piperazine nitrogen also offers a site for attaching receptor units for specific ions or molecules, making it a candidate scaffold for chemosensors.

Table 2: Potential Contribution of Functional Groups to Material Properties
Functional GroupPropertyPotential Application
Nitrobenzoyl GroupElectron-withdrawing naturen-type organic semiconductors, charge-transfer complexes
Piperazine Ring (N-H)Hydrogen bonding capability, basicityDirection of self-assembly, scaffold for sensor receptors
Amide LinkageRigidity and planarityStructural control in molecular design

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence in Compound Design and Synthesis

Generative Models for De Novo Design : AI algorithms, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large libraries of known bioactive molecules. These models can then generate novel molecular structures, including unique benzoylpiperazine derivatives, that are optimized for specific properties like target affinity, selectivity, and favorable pharmacokinetic profiles. This approach allows for the exploration of a vast chemical space that would be inaccessible through traditional synthesis and screening alone.

Predictive Modeling for SAR and ADMET : Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can predict the biological activity of newly designed compounds based on their structural features. Similarly, AI can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By applying these predictive tools early in the design phase, researchers can prioritize the synthesis of candidates like derivatives of 1-(2-Methyl-3-nitrobenzoyl)piperazine that have a higher probability of success.

AI-Powered Retrosynthesis : Sophisticated AI platforms can now predict viable and efficient synthetic routes for complex molecules. For a given benzoylpiperazine target, these tools can propose step-by-step reaction pathways, suggest optimal reagents and conditions, and even identify potential problematic steps, thereby streamlining the synthetic process.

AI TechnologyApplication in Benzoylpiperazine ResearchPotential Impact
Generative Models (GANs, VAEs) Design of novel this compound analogues with tailored properties.Rapidly generates diverse and potent lead compounds.
Predictive QSAR/ADMET In silico screening of virtual compounds for biological activity and drug-likeness.Reduces failure rates by prioritizing candidates with higher success potential.
Retrosynthesis Algorithms Planning and optimization of synthetic routes for target benzoylpiperazines.Accelerates synthesis and reduces resource consumption.
Reaction Optimization ML Fine-tuning reaction parameters (temperature, catalysts, solvents) for improved yield and purity.Enhances the efficiency and sustainability of chemical synthesis.

High-Throughput Screening Methodologies for Mechanistic Elucidation

High-Throughput Screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid testing of vast compound libraries. ewadirect.com For benzoylpiperazines, HTS is crucial not only for identifying lead compounds but also for understanding their mechanisms of action.

The development of HTS technologies has transformed drug discovery by enhancing the efficiency of screening large compound libraries. ewadirect.com These methods move beyond traditional manual assays, which were often slow and resource-intensive. ewadirect.com HTS can be applied to identify potential drug candidates, screen genes associated with diseases, and discover novel therapeutic antibodies. ewadirect.com

Target-Based Screening : Libraries of this compound derivatives can be screened against specific, validated biological targets such as kinases, proteases, or receptors implicated in a disease. This approach can rapidly identify potent and selective inhibitors or modulators.

Phenotypic Screening : In this approach, compounds are tested for their ability to produce a desired change in a cellular or organismal model of a disease, without a priori knowledge of the specific target. Phenotypic HTS can uncover compounds with novel mechanisms of action and has been successfully used to identify new inhibitors for viruses and other pathogens. nih.gov

High-Content Screening (HCS) : An evolution of HTS, HCS utilizes automated microscopy and image analysis to simultaneously measure multiple parameters in intact cells. When screening benzoylpiperazine libraries, HCS can provide rich, multi-parametric data on a compound's effects on cell health, morphology, and the localization of specific proteins, offering deep mechanistic insights.

Virtual Screening : Complementing physical screening, high-throughput virtual screening uses computational models to dock millions of virtual compounds into the binding site of a target protein. ewadirect.com This cost-effective method helps prioritize which derivatives of this compound should be synthesized and subjected to biological testing. ewadirect.comnih.gov

Screening MethodPrincipleApplication for BenzoylpiperazinesInformation Gained
Target-Based HTS Measures direct interaction of compounds with a purified biological target (e.g., enzyme, receptor).Identifying inhibitors of a specific cancer-related kinase.Potency (IC50/EC50), selectivity, direct binding affinity.
Phenotypic HTS Measures the effect of compounds on the overall phenotype of a cell or organism.Screening for compounds that induce apoptosis in cancer cell lines.Cellular efficacy, identification of novel mechanisms of action. nih.gov
High-Content Screening (HCS) Automated imaging and analysis of multiple cellular parameters simultaneously.Assessing effects on cytoskeletal arrangement, mitochondrial health, and protein trafficking.Detailed mechanistic insights, off-target effects, toxicity profiling.
Virtual Screening Computational docking of compound libraries to a target's 3D structure.Prioritizing derivatives for synthesis based on predicted binding affinity.Predicted binding mode and affinity, filtering of large virtual libraries. ewadirect.com

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis of this compound and its derivatives can be significantly enhanced through the use of Process Analytical Technology (PAT), which involves real-time monitoring of chemical reactions. Advanced spectroscopic techniques are central to PAT, providing continuous data on reaction progress and kinetics.

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy methods can monitor the real-time concentration of reactants, intermediates, and products by tracking their unique spectral fingerprints. For instance, in the synthesis of the title compound, FTIR could follow the disappearance of the acyl chloride reactant and the appearance of the amide product, ensuring the reaction goes to completion and preventing the formation of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Flow-NMR and in-situ NMR probes allow for detailed structural analysis directly within the reaction vessel. This provides unambiguous identification of transient intermediates and byproducts, offering a deep understanding of the reaction mechanism that is not possible with traditional offline analysis.

The adoption of these techniques leads to improved process control, ensuring higher yields, greater purity, enhanced safety, and more robust and reproducible synthetic procedures.

Spectroscopic TechniqueInformation ProvidedAdvantages for Benzoylpiperazine Synthesis
In-situ FTIR Functional group concentrations, reaction initiation, endpoint determination.Non-invasive, rapid data acquisition, sensitive to key functional group changes (e.g., C=O stretch).
In-situ Raman Molecular vibrations, crystal polymorphism, suitable for aqueous and non-polar systems.Complements FTIR, less interference from water, can be used with fiber-optic probes.
Process NMR Quantitative concentration of all NMR-active species, structural confirmation of intermediates.Highly specific and quantitative, provides detailed mechanistic information.

Collaborative Research Initiatives in Benzoylpiperazine Chemistry

The complexity and cost of modern drug discovery necessitate a shift away from isolated research efforts toward more integrated and collaborative models. The future development of the benzoylpiperazine scaffold will likely be driven by robust partnerships that bring together diverse expertise and resources.

Academic-Industry Partnerships : Collaborations between academic laboratories, which often excel in fundamental discovery and mechanism-of-action studies, and pharmaceutical companies, which possess the resources for large-scale screening, optimization, and clinical development, are essential. Such partnerships can bridge the "valley of death" between promising basic research and a viable therapeutic product.

Open-Source Consortia : Public-private partnerships and open-source initiatives encourage the sharing of data, compound libraries, and research tools. By making chemical structures and associated biological data publicly available, these consortia can prevent redundant efforts and create a collective knowledge base that accelerates discovery for all participants.

Interdisciplinary Research Centers : The study of benzoylpiperazines benefits from the convergence of multiple fields, including synthetic chemistry, computational biology, pharmacology, and clinical medicine. Fostering interdisciplinary research centers allows for a holistic approach where chemists synthesizing novel compounds like this compound work directly alongside biologists testing their effects and clinicians defining the unmet medical needs. This synergistic environment is critical for tackling complex diseases and translating chemical innovation into patient benefit.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methyl-3-nitrobenzoyl)piperazine, and how can purity be ensured?

  • Methodological Answer : A two-step procedure is commonly employed: (1) Nitration of 2-methylbenzoyl chloride followed by (2) coupling with piperazine via nucleophilic acyl substitution. Key reagents include DMF as a solvent, K₂CO₃ as a base, and controlled temperature (25–40°C) to minimize side reactions . Purification via silica gel chromatography (ethyl acetate/hexane, 1:8) ensures >95% purity. Monitor reaction progress using TLC (hexane:ethyl acetate, 2:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the benzoyl and piperazine moieties. For example, the nitro group causes deshielding (~δ 8.0–8.4 ppm for aromatic protons) .
  • LCMS : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
  • Elemental Analysis : Validate C, H, N, and O percentages (±0.3% tolerance) .

Q. How can researchers assess the compound's stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store aliquots at 4°C, 25°C, and 40°C for 1–6 months.
  • Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) and compare peak areas. Stability is typically >90% at 4°C in amber vials .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across structurally similar derivatives?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects. For example, 3-nitro groups enhance anticancer activity (IC₅₀ ~5 µM) compared to 4-nitro analogs (IC₅₀ >20 µM) due to improved DNA intercalation .
  • Dose-Response Studies : Use MTT assays on multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type-specific effects .

Q. How can molecular docking predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like topoisomerase II or kinases (e.g., EGFR) based on structural analogs .
  • Software Workflow :

Prepare ligand (AMBER force field) and receptor (PDB ID: 1TKI).

Perform rigid/flexible docking (AutoDock Vina).

Validate with binding energy (ΔG < −7 kcal/mol) and RMSD (<2 Å) .

Q. What experimental designs elucidate the role of the nitro group in mechanistic studies?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with -CF₃ or -CN substituents and compare ROS generation (e.g., DCFH-DA assay) .
  • Electrochemical Profiling : Use cyclic voltammetry to measure redox potentials linked to nitro group reduction (e.g., E₁/2 ≈ −0.5 V vs. Ag/AgCl) .

Data Interpretation and Optimization

Q. How to address low yields in the acylation step of piperazine?

  • Methodological Answer :

  • Reagent Optimization : Replace DMF with THF to reduce side reactions.
  • Stoichiometry : Use 1.2 equiv. of 2-methyl-3-nitrobenzoyl chloride to ensure complete piperazine acylation .

Q. What in vitro models are suitable for evaluating neurotoxicity risks?

  • Methodological Answer :

  • SH-SY5Y Neuronal Cells : Assess viability (Calcein-AM/PI staining) and mitochondrial stress (JC-1 assay) after 24–48 hr exposure .
  • Blood-Brain Barrier (BBB) Permeability : Use a parallel artificial membrane assay (PAMPA) with a logPe > −5.0 indicating CNS penetration risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.